molecular formula C16H19N3O5S B072271 Benzenesulfonic acid, 3-((4-(diethylamino)-2-hydroxyphenyl)azo)-4-hydroxy- CAS No. 1563-01-5

Benzenesulfonic acid, 3-((4-(diethylamino)-2-hydroxyphenyl)azo)-4-hydroxy-

Cat. No.: B072271
CAS No.: 1563-01-5
M. Wt: 365.4 g/mol
InChI Key: DSZXUTUBVLAYLI-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, 3-((4-(diethylamino)-2-hydroxyphenyl)azo)-4-hydroxy- is a useful research compound. Its molecular formula is C16H19N3O5S and its molecular weight is 365.4 g/mol. The purity is usually 95%.
The exact mass of the compound Benzenesulfonic acid, 3-((4-(diethylamino)-2-hydroxyphenyl)azo)-4-hydroxy- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96926. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Benzenesulfonic acid, 3-((4-(diethylamino)-2-hydroxyphenyl)azo)-4-hydroxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenesulfonic acid, 3-((4-(diethylamino)-2-hydroxyphenyl)azo)-4-hydroxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biodegradation of Azo Dyes

Research has shown that sulfonated azo dyes, including derivatives similar to the mentioned chemical, undergo rapid biodegradation when exposed to specific fungal cultures. One study highlighted the degradation of model sulfonated azo dyes by the fungus Pleurotus ostreatus, leading to products like 4-hydroxy-benzenesulfonic acid, indicating the fungus's potential in environmental remediation of dye pollutants (Zhao et al., 2007).

Corrosion Inhibition

Azo derivatives have been synthesized and studied for their corrosion inhibition properties on mild steel in acidic environments. These compounds exhibit significant inhibition efficiency, suggesting their potential application in protecting metals against corrosion (Bedair et al., 2022).

Spectral Properties and Colorimetric Determination

The spectral properties of azo compounds have been leveraged for the colorimetric determination of metal ions like Fe3+. The changes in optical absorption with environmental conditions make these compounds suitable for detecting trace amounts of metal ions in various samples (Hu et al., 2014).

Photoresponsive Materials

Azo compounds are also used in the development of photoresponsive materials, such as molecularly imprinted hydrogels, which can regulate the release and uptake of pharmaceuticals under light exposure. This application demonstrates the potential of these compounds in creating smart drug delivery systems (Gong et al., 2008).

Safety and Hazards

The safety data sheet for a similar compound, 4-(Diethylamino)benzenesulfonic acid, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

3-[[4-(diethylamino)-2-hydroxyphenyl]diazenyl]-4-hydroxybenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5S/c1-3-19(4-2)11-5-7-13(16(21)9-11)17-18-14-10-12(25(22,23)24)6-8-15(14)20/h5-10,20-21H,3-4H2,1-2H3,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSZXUTUBVLAYLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=CC(=C2)S(=O)(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6061785
Record name Benzenesulfonic acid, 3-[[4-(diethylamino)-2-hydroxyphenyl]azo]-4-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6061785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1563-01-5
Record name 3-[2-[4-(Diethylamino)-2-hydroxyphenyl]diazenyl]-4-hydroxybenzenesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1563-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC96926
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001563015
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC96926
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96926
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenesulfonic acid, 3-[2-[4-(diethylamino)-2-hydroxyphenyl]diazenyl]-4-hydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenesulfonic acid, 3-[[4-(diethylamino)-2-hydroxyphenyl]azo]-4-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6061785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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